molecular formula C10H13NO B3369822 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL CAS No. 247133-23-9

2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL

Cat. No.: B3369822
CAS No.: 247133-23-9
M. Wt: 163.22 g/mol
InChI Key: ASPWWXIBCWONIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of benzannelated six-membered hydrocarbon rings, followed by recyclization into seven-membered lactams . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWWXIBCWONIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466215
Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247133-23-9
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247133-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Reactant of Route 2
Reactant of Route 2
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Reactant of Route 3
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Reactant of Route 4
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Reactant of Route 5
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL
Reactant of Route 6
2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL

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